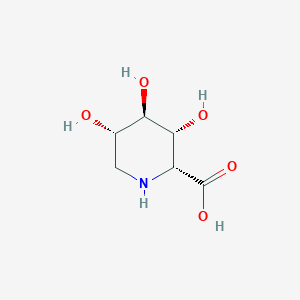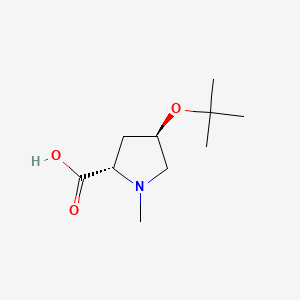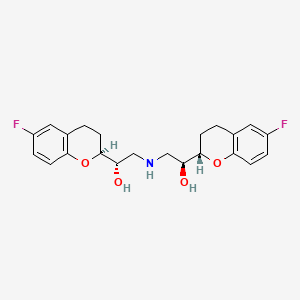
(-)-Nebivolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Nebivolol: is a selective beta-1 receptor antagonist used primarily in the treatment of hypertension and heart failure. It is a racemic mixture of two enantiomers, with the (-)-enantiomer being responsible for the beta-blocking activity. This compound is known for its vasodilatory properties, which are attributed to the stimulation of nitric oxide release.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the hydroxyl group. The reaction conditions typically involve the use of strong bases and organic solvents under controlled temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems is common to ensure consistency and efficiency.
化学反応の分析
Types of Reactions: (-)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields ketones, while reduction of the nitro group results in amines.
科学的研究の応用
Chemistry: In chemistry, (-)-Nebivolol is studied for its unique stereochemistry and its interactions with various reagents. It serves as a model compound for studying beta-blockers and their synthetic analogs.
Biology: In biological research, this compound is used to study its effects on beta-1 adrenergic receptors and its role in modulating cardiovascular functions. It is also investigated for its potential neuroprotective effects.
Medicine: Medically, this compound is widely used in the treatment of hypertension and heart failure. Its ability to release nitric oxide makes it a valuable compound for managing vascular conditions.
Industry: In the pharmaceutical industry, this compound is a key ingredient in various formulations for cardiovascular diseases. Its production and quality control are critical areas of research and development.
作用機序
Mechanism: (-)-Nebivolol exerts its effects by selectively blocking beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it stimulates the release of nitric oxide, which causes vasodilation and further reduces blood pressure.
Molecular Targets and Pathways: The primary molecular target of this compound is the beta-1 adrenergic receptor. The compound binds to these receptors, inhibiting their activation by endogenous catecholamines. The nitric oxide release pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide.
類似化合物との比較
Atenolol: Another selective beta-1 blocker, but without the nitric oxide-mediated vasodilation.
Metoprolol: Similar in beta-1 selectivity but differs in pharmacokinetics and side effect profile.
Bisoprolol: Also a selective beta-1 blocker, used for similar indications but with different dosing regimens.
Uniqueness: (-)-Nebivolol stands out due to its dual mechanism of action, combining beta-1 receptor antagonism with nitric oxide-mediated vasodilation. This unique property makes it particularly effective in managing hypertension with fewer side effects related to vasoconstriction.
特性
分子式 |
C22H25F2NO4 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(1S)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22-/m0/s1 |
InChIキー |
KOHIRBRYDXPAMZ-GPHNJDIKSA-N |
異性体SMILES |
C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
正規SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


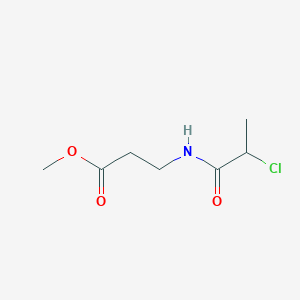
![Methyl 2-{6-oxo-5-oxa-2,7-diazaspiro[3.4]octan-7-yl}acetate hydrochloride](/img/structure/B13449861.png)
![rac-(1R,2R)-2-[(dimethylamino)methyl]cyclopentan-1-amine, cis](/img/structure/B13449866.png)
![Dispiro[2.2.3^{6}.2^{3}]undecan-8-one](/img/structure/B13449879.png)


![6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B13449885.png)
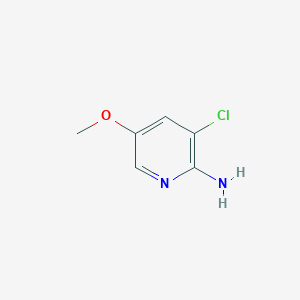
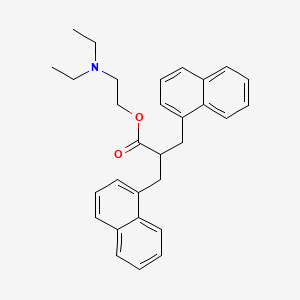
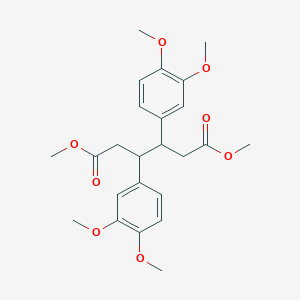

![{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanol](/img/structure/B13449917.png)
